Avanbulin

Overview

Description

Mechanism of Action

Target of Action

Avanbulin primarily targets microtubules , which are polymeric tubulin scaffolding structures controlling several vital cellular functions . Microtubules play a crucial role in mitosis, intracellular trafficking, cellular migration, cell signaling, and secretion .

Mode of Action

This compound is a microtubule-destabilizing agent . It promotes tumor cell death by modulating the spindle assembly checkpoint . This mechanism of action extends beyond its ability to target tumor cell proliferation, also affecting the tumor microenvironment by reducing tumor microvasculature .

Biochemical Pathways

This compound disrupts microtubule dynamics, leading to numerous cellular responses. The most recognizable consequence is in cells undergoing mitosis. Metaphase spindle microtubules of cells exposed to this compound have an impaired ability to capture chromosomes, leading to mitotic arrest and eventually to spindle assembly checkpoint-induced cell death .

Pharmacokinetics

Listhis compound, a water-soluble, oral, lysine prodrug of this compound, is currently in phase 1/2 for patients with recurrent glioblastoma . It is administered as a 48-hour intravenous (IV) infusion at the recommended Phase 2 dose (RP2D) of 70 mg/m² . Preclinical studies have shown that this compound has good brain penetration, achieving therapeutically relevant concentrations in the brain .

Result of Action

This compound has shown high anti-proliferative activity in various cancer cell lines . In a study, three patients with ovarian cancer had stable disease with lesion size reductions after two cycles of treatment; in the glioblastoma cohort, one patient showed partial response with a >90% glioblastoma area reduction as the best response, and one patient had stable disease after eight cycles of treatment .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, cells arrested in mitosis are highly sensitive to radiation-induced DNA damage, which may confer this compound with radiosensitizing functions when used in conjunction with radiation therapy (RT) .

Biochemical Analysis

Biochemical Properties

Avanbulin interacts with microtubules, major components of the cellular cytoskeleton involved in mitosis, cell motility, intracellular protein, and organelle transport . It destabilizes microtubules, leading to tumor cell death .

Cellular Effects

This compound has shown potent in vitro anti-lymphoma activity, mainly cytotoxic with potent and rapid apoptosis induction . It influences cell function by modulating the spindle assembly checkpoint, thereby promoting tumor cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin . This unique binding differentiates it from other MTAs and leads to the destabilization of microtubules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high anti-proliferative activity with a median IC50 = 11nM . Apoptosis induction was observed within 24h of drug exposure in some cell lines, confirming the high activity of this compound .

Dosage Effects in Animal Models

Its prodrug, Listhis compound, has shown early signs of clinical activity, especially in tumors with high EB1 expression .

Metabolic Pathways

As a microtubule-targeting agent, it is likely to interact with enzymes involved in tubulin polymerization .

Transport and Distribution

As a small molecule, it is likely to diffuse freely across cell membranes .

Subcellular Localization

This compound, as a microtubule-targeting agent, is expected to localize to the cytoplasm where microtubules are present . Its effects on activity or function would be related to its ability to bind to tubulin and disrupt microtubule dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of avanbulin involves the preparation of its prodrug, listhis compound (BAL101553), which is then converted to this compound in vivo. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the colchicine site of tubulin.

Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Large batches of this compound are synthesized using automated reactors to control reaction parameters such as temperature, pressure, and pH.

Purification and quality control: The synthesized this compound is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure its purity and potency.

Chemical Reactions Analysis

Types of Reactions

Avanbulin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions can introduce different substituents to the this compound molecule, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Avanbulin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study microtubule dynamics and the effects of microtubule destabilization.

Biology: It is used in cell biology research to investigate the role of microtubules in cell division, motility, and intracellular transport.

Medicine: This compound has shown promising anti-tumor activity in preclinical studies and is being investigated for its potential use in cancer therapy, particularly for glioblastoma and lymphoma

Industry: This compound is used in the development of new anti-cancer drugs and as a reference compound in drug screening assays

Comparison with Similar Compounds

Similar Compounds

Colchicine: A well-known microtubule-destabilizing agent that binds to the same site as avanbulin.

Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin.

Vinblastine: Another microtubule-destabilizing agent with a different binding site.

Uniqueness of this compound

This compound is unique due to its distinct binding to the colchicine site of tubulin, which results in a unique microtubule phenotype. This unique binding allows this compound to be effective in tumor cells that are resistant to other microtubule-targeting agents. Additionally, this compound has shown significant anti-tumor activity in preclinical models of glioblastoma and lymphoma, making it a promising candidate for further clinical development .

Properties

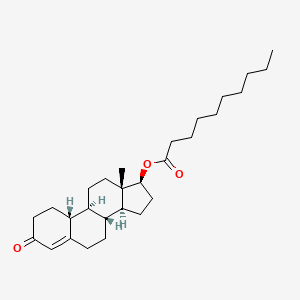

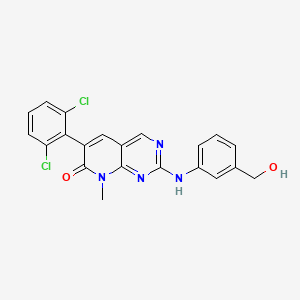

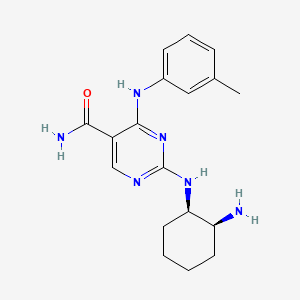

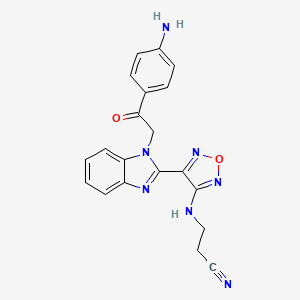

IUPAC Name |

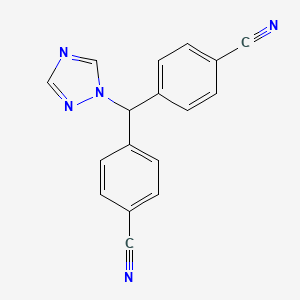

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFOZQQVTWFMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798577-91-0 | |

| Record name | Avanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.